
1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride was employed (Naveen et al., 2007). Similar methodologies can be applied for the synthesis of 1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been studied using X-ray crystallography, revealing details such as bond angles and conformation. For example, the structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows that the piperazine ring adopts a chair conformation (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including polyaddition as seen in the synthesis of hyperbranched polymers from 1-(2-aminoethyl)piperazine and divinyl sulfone (Yan & Gao, 2000). These reactions are crucial for understanding the chemical behavior of 1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine.
Physical Properties Analysis
The physical properties of piperazine derivatives can be varied by modifying their structure. For instance, the addition of sulfonamide groups or altering the alkyl chain length affects the solubility and crystallization behavior of these compounds (Berredjem et al., 2010).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity and stability, can be influenced by substituents on the piperazine ring. Studies on derivatives like 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride provide insights into the metabolic stability and potential reactivity of similar compounds (Jiang et al., 2007).
Aplicaciones Científicas De Investigación
Ligands for Melanocortin Receptors
A series of piperazine analogues, including compounds structurally related to "1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine", were synthesized and evaluated for their binding affinity to melanocortin receptors (MC1, MC3-5). These studies aimed at developing small-molecule agonists for therapeutic applications. The research highlighted that certain piperazine derivatives showed selectivity for MC4R with submicromolar affinities, indicating their potential in treating conditions modulated by melanocortin receptors, such as obesity and sexual dysfunction (Mutulis et al., 2004).
In Vitro Oxidative Metabolism
Another study focused on the metabolism of Lu AA21004, a novel antidepressant, revealing that compounds with a piperazine moiety, similar to "1-(3-cyclopentylpropanoyl)-4-(propylsulfonyl)piperazine", are metabolized in human liver microsomes to various metabolites. This research contributes to understanding the metabolic pathways and potential interactions of such compounds in human physiology (Hvenegaard et al., 2012).
Anticancer and Antituberculosis Studies
Research into [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, structurally related analogues, showed promising in vitro anticancer and antituberculosis activities. These studies highlight the potential of piperazine derivatives in developing new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna et al., 2014).
Synthesis of N-Heterocycles
A concise synthesis approach using α-phenylvinylsulfonium salts to create stereodefined C-substituted morpholines and piperazines, among others, showcases the versatility of piperazine derivatives in synthesizing complex molecular structures. This research could be pivotal for developing novel compounds with specific biological activities (Matlock et al., 2015).
Glycine Transporter-1 Inhibitors
Further studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlight the role of piperazine derivatives in modulating neurotransmitter systems, offering insights into their potential for treating neurological disorders (Cioffi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-1-(4-propylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-2-13-21(19,20)17-11-9-16(10-12-17)15(18)8-7-14-5-3-4-6-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSIBYYWWXLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

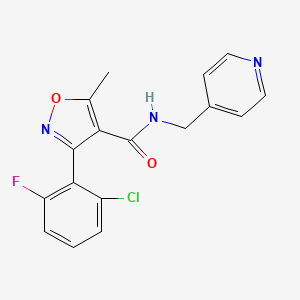
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)

![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)

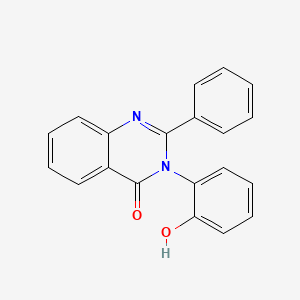
![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)
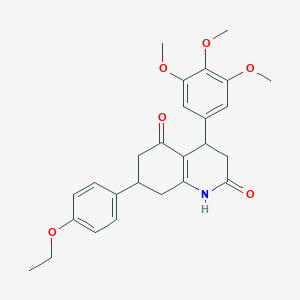

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)
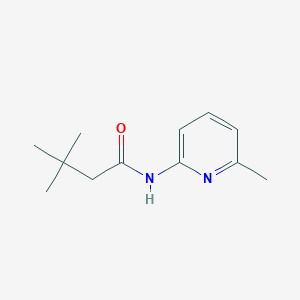
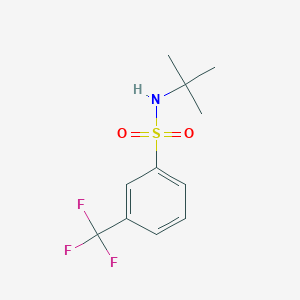
![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)